(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
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Overview
Description
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclopentane ring fused with a furan ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps. One common method starts with cyclopentadiene and dichloroacetyl chloride, which undergo a cycloaddition reaction followed by Baeyer-Villiger oxidation to form an intermediate compound. This intermediate is then resolved using optically active phenethylamine and subjected to a Prins reaction with polyformaldehyde, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the stereoselective synthesis and crystallization processes are crucial for obtaining diastereomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and sodium borohydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and prostaglandins.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furan ring play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: This compound shares a similar core structure but differs in stereochemistry and functional groups.
(3aS,4R,5S,6aR)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: Another stereoisomer with distinct properties and applications.
Uniqueness
The uniqueness of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique reactivity and binding properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5?,6-,7?,8?,9-/m1/s1 |
InChI Key |
FNYPTQQTJGQJNF-LXMFVISSSA-N |
Isomeric SMILES |
CC1CC2[C@H]([C@@H]1CO)C(C(=O)O2)CO |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO |
Origin of Product |
United States |
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